BenchChemオンラインストアへようこそ!

3-[(Oxetan-3-yl)amino]propan-1-ol

amine basicity pKa modulation oxetane electron-withdrawing effect

3-[(Oxetan-3-yl)amino]propan-1-ol is a bifunctional oxetane-containing amino alcohol building block (MW 131.17 g/mol, C₆H₁₃NO₂) that combines a secondary amine directly attached to the oxetane 3-position with a primary alcohol on a propyl linker. The oxetane ring is a four-membered cyclic ether valued in medicinal chemistry as a polar, metabolically stable isostere that modulates key physicochemical properties—basicity, lipophilicity, solubility, and metabolic stability—without substantially increasing molecular size.

Molecular Formula C6H13NO2
Molecular Weight 131.175
CAS No. 1342861-44-2
Cat. No. B2911563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Oxetan-3-yl)amino]propan-1-ol
CAS1342861-44-2
Molecular FormulaC6H13NO2
Molecular Weight131.175
Structural Identifiers
SMILESC1C(CO1)NCCCO
InChIInChI=1S/C6H13NO2/c8-3-1-2-7-6-4-9-5-6/h6-8H,1-5H2
InChIKeyDFKLSCWEZOSLMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-[(Oxetan-3-yl)amino]propan-1-ol (CAS 1342861-44-2) — Baseline Overview for Procurement and Research Selection


3-[(Oxetan-3-yl)amino]propan-1-ol is a bifunctional oxetane-containing amino alcohol building block (MW 131.17 g/mol, C₆H₁₃NO₂) that combines a secondary amine directly attached to the oxetane 3-position with a primary alcohol on a propyl linker. The oxetane ring is a four-membered cyclic ether valued in medicinal chemistry as a polar, metabolically stable isostere that modulates key physicochemical properties—basicity, lipophilicity, solubility, and metabolic stability—without substantially increasing molecular size [1]. Commercially, it is supplied at ≥95% purity (AKSci) and 98% purity (Leyan), and is classified as a versatile small-molecule scaffold for drug discovery and chemical biology .

Why Generic Substitution Fails for 3-[(Oxetan-3-yl)amino]propan-1-ol — The Risk of Class-Equivalent Swaps


In-class amino alcohol building blocks cannot be interchanged without consequence because the oxetane ring exerts an electron-withdrawing effect through two short σ-bonding frames to the 3-position, reducing the amine pKaH by approximately 2.7 units compared to a non-oxetane analog . Replacing the oxetane with a tetrahydrofuran (THF) ring increases lipophilicity (logD), reduces aqueous solubility by shifting LogD upward and eliminating the hydrogen-bond acceptor influence at that position, while substitution with a gem-dimethyl group sacrifices polarity and metabolic stability entirely . Even positional isomers—such as 3-amino-2-(oxetan-3-yl)propan-1-ol—present a different hydrogen-bond donor/acceptor arrangement and conformational profile, altering reactivity, solubility, and biological target engagement. The quantitative evidence below demonstrates why 3-[(oxetan-3-yl)amino]propan-1-ol must be evaluated as a distinct chemical entity rather than a generic oxetane-amino-alcohol.

3-[(Oxetan-3-yl)amino]propan-1-ol — Quantitative Differentiation Evidence vs. Closest Analogs


Amine Basicity Reduction: ~500-Fold Lower Basicity vs. Non-Oxetane Amino Alcohols

The secondary amine in 3-[(oxetan-3-yl)amino]propan-1-ol is directly attached to the electron-withdrawing oxetane ring at the 3-position. Published data demonstrate that α-oxetane amines reduce the pKaH of the adjacent nitrogen by 2.7 units—from 9.9 to 7.2—corresponding to an approximately 500-fold decrease in basicity . In contrast, the non-oxetane analog 3-aminopropan-1-ol (primary amine) has a measured pKaH of 9.96, and its secondary-amine derivative (without oxetane) is expected to remain strongly basic. This pKa shift has direct consequences for ionisation state at physiological pH, membrane permeability, volume of distribution, and off-target pharmacology (e.g., hERG binding) [1].

amine basicity pKa modulation oxetane electron-withdrawing effect

Lipophilicity Control: LogD Reduction vs. Tetrahydrofuran and Gem-Dimethyl Analogs

In matched molecular pair analyses across multiple drug-discovery programs, replacement of a tetrahydrofuran or gem-dimethyl fragment with an oxetane consistently lowered the LogD₇.₄ by approximately 0.8–1.0 units [1]. For example, in the lanraplenib series, introducing an oxetane-piperazine in place of a morpholine reduced LogD from 2.0 to 1.3, while maintaining or improving permeability [2]. By extension, 3-[(oxetan-3-yl)amino]propan-1-ol is predicted to exhibit a lower LogD than its hypothetical 3-(tetrahydrofuran-3-ylamino)propan-1-ol analog, because the oxetane oxygen provides stronger local polarity and the smaller ring size increases three-dimensional character, both of which reduce hydrophobic solvation .

lipophilicity LogD oxetane isostere property modulation

Aqueous Solubility Enhancement: 4- to >4000-Fold Improvement Over Gem-Dimethyl Isosteres

Replacing a gem-dimethyl group with an oxetane ring has been shown to increase aqueous solubility by a factor of 4 to over 4000 across diverse chemotypes . The effect is attributed to the oxetane oxygen acting as a strong hydrogen-bond acceptor and to the increased polarity of the four-membered ring. In the context of 3-[(oxetan-3-yl)amino]propan-1-ol, the oxetane ring directly adjacent to the secondary amine enhances local polarity, offering a solubility advantage over analogous building blocks where the oxetane is replaced by a more hydrophobic fragment (e.g., cyclobutyl or gem-dimethyl). This property is critical for early-stage solubility-limited formulation and oral absorption [1].

aqueous solubility oxetane isostere drug-like properties formulation

Metabolic Stability: Blocking GSH Adduct Formation and Reducing CYP-Mediated Clearance

The oxetane ring has been explicitly employed to block glutathione (GSH) adduct formation at adjacent reactive sites. In the hepatitis B capsid assembly modulator ALG-000184, only the oxetane—among various strained saturated (hetero)cycles—effectively prevented GSH addition to a neighboring acetylene group, providing an optimal balance of steric and electronic effects [1]. Additionally, oxetane introduction has been shown to redirect metabolic clearance away from cytochrome P450 enzymes toward microsomal epoxide hydrolase (mEH), reducing the risk of CYP-mediated drug–drug interactions . For 3-[(oxetan-3-yl)amino]propan-1-ol, the oxetane ring adjacent to the secondary amine provides a steric and electronic shield that can reduce oxidative N-dealkylation compared to non-oxetane secondary amines—a feature not available in THF or gem-dimethyl analogs.

metabolic stability GSH adduct CYP450 oxetane protection

Conformational Restriction and 3D Character: sp³-Rich Scaffold for Target Selectivity

The oxetane ring is a compact, sp³-rich heterocycle that introduces conformational restriction and three-dimensionality compared to flexible alkyl linkers or planar aromatic rings. The oxetane oxygen provides a hydrogen-bond acceptor site, while the ring itself constrains the trajectory of the attached amine and alcohol groups . In 3-[(oxetan-3-yl)amino]propan-1-ol, the oxetane ring restricts the conformational freedom of the propyl linker relative to a fully flexible 3-aminopropan-1-ol chain, pre-organizing the molecule for target engagement. This pre-organization has been exploited in drug discovery to improve binding selectivity and reduce entropic penalties upon target binding, as demonstrated by the enhanced potency of oxetane-containing GLP-1 agonists (100-fold over a methyl group) and the 16-fold enantiomer-dependent potency difference in mevrometostat [1].

conformational restriction 3D character sp3 hybridization target selectivity

3-[(Oxetan-3-yl)amino]propan-1-ol — Best-Fit Research and Industrial Application Scenarios Based on Differential Evidence


Lead Optimization for CNS and Cardiovascular Targets Requiring Controlled Amine Basicity

The ~2.7-unit pKa reduction conferred by the oxetane ring directly addresses the hERG liability and high volume of distribution commonly associated with strongly basic amines. Medicinal chemistry teams optimizing CNS-penetrant or cardiovascular drug candidates can use 3-[(oxetan-3-yl)amino]propan-1-ol as a late-stage basicity-tuning fragment, leveraging its predicted pKaH of ~7.2 to reduce off-target ion channel binding while maintaining target engagement [1][2].

Scaffold for Oral Drug Candidates Where Solubility and Lipophilicity Balance is Critical

With class-level evidence of 4–4000× solubility enhancement over gem-dimethyl isosteres and a logD reduction of ~0.8–1.0 units vs. THF analogs, this building block is well-suited for oral drug programs struggling with solubility-limited absorption or excessive lipophilicity. It can be incorporated as a side-chain fragment to pull LogD into a developable window without altering the core pharmacophore [1][2].

Covalent Inhibitor and PROTAC Linker Design Requiring Metabolic Stability

The oxetane ring's demonstrated ability to block GSH adduct formation and redirect metabolism away from CYP enzymes makes 3-[(oxetan-3-yl)amino]propan-1-ol a strategic choice for covalent inhibitor warhead optimization and PROTAC linker design, where metabolic stability of the linker region is critical for sustained target degradation and reduced off-target reactivity [1][2].

Conformationally Constrained Fragment Library Synthesis for FBDD and SBDD

The sp³-rich oxetane ring combined with the primary alcohol handle provides a rigid, three-dimensional fragment with a single point of diversification (the alcohol). This makes 3-[(oxetan-3-yl)amino]propan-1-ol an ideal core for fragment-based drug discovery (FBDD) libraries, where conformational pre-organization and efficient vectorial growth are essential for generating high-quality hits against challenging targets such as protein–protein interactions [1][2].

Quote Request

Request a Quote for 3-[(Oxetan-3-yl)amino]propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.